BenchChemオンラインストアへようこそ!

1-(2,4-Difluorophenyl)cyclopropanamine

ALK inhibition Fragment-based drug design Kinase assay

1-(2,4-Difluorophenyl)cyclopropanamine is a fluorinated phenylcyclopropylamine characterized by a cyclopropane ring bearing a primary amine and a 2,4-difluorophenyl substituent. It is primarily employed as a versatile building block in medicinal chemistry for the synthesis of bioactive molecules, notably serving as a key intermediate in the discovery of anaplastic lymphoma kinase (ALK) inhibitors and as a structural analog to intermediates used in preparing the antiplatelet agent ticagrelor.

Molecular Formula C9H9F2N
Molecular Weight 169.17
CAS No. 474709-81-4
Cat. No. B3352392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorophenyl)cyclopropanamine
CAS474709-81-4
Molecular FormulaC9H9F2N
Molecular Weight169.17
Structural Identifiers
SMILESC1CC1(C2=C(C=C(C=C2)F)F)N
InChIInChI=1S/C9H9F2N/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2
InChIKeyOJIDASXFYIADGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Difluorophenyl)cyclopropanamine (CAS 474709-81-4): A Strategic Fluorinated Cyclopropanamine Building Block for Kinase-Targeted Drug Discovery


1-(2,4-Difluorophenyl)cyclopropanamine is a fluorinated phenylcyclopropylamine characterized by a cyclopropane ring bearing a primary amine and a 2,4-difluorophenyl substituent. It is primarily employed as a versatile building block in medicinal chemistry for the synthesis of bioactive molecules, notably serving as a key intermediate in the discovery of anaplastic lymphoma kinase (ALK) inhibitors [1] and as a structural analog to intermediates used in preparing the antiplatelet agent ticagrelor [2]. The compound has a molecular weight of 169.17 g/mol, a predicted pKa of 7.30, and a predicted logP of 2.61, which influence its physicochemical profile as a fragment-like scaffold .

Why 1-(2,4-Difluorophenyl)cyclopropanamine is Not Interchangeable with Regioisomeric or Mono-Fluorinated Analogs


The specific 2,4-difluoro substitution pattern on the phenyl ring is a critical determinant of target binding and pharmacokinetic properties that cannot be replicated by generic alternatives. A direct comparison in an ALK inhibitor program showed that replacing the 3-pyridine fragment (ALK IC50 = 220 µM) with a phenyl ring completely abolished activity (ALK IC50 > 300 µM), demonstrating the sensitivity of kinase binding to aryl substitution [1]. Furthermore, studies on fluorinated phenylcyclopropylamines as monoamine oxidase (MAO) inhibitors revealed that changing the fluorine substitution from a 2-fluoro or 2,2-difluoro pattern on the cyclopropane ring to an aryl ring substitution dramatically alters enzyme selectivity, with geminal difluoro-substitution alone causing a 100-fold loss in potency compared to monofluorinated analogs [2]. These findings underscore that the precise spatial and electronic configuration of the 2,4-difluorophenyl motif is essential for maintaining a specific pharmacophore, and substituting it with 4-fluoro, 3,4-difluoro, or non-fluorinated analogs will lead to significant divergences in biological activity.

Quantitative Performance Benchmarks for 1-(2,4-Difluorophenyl)cyclopropanamine Against Closest Analogs


ALK Kinase Fragment Potency: 2,4-Difluorophenyl Scaffold vs. Unsubstituted Phenyl

In a fragment screen for ALK inhibitors, a 2,4-difluorophenyl-containing fragment (F-4, 3-F-Ph) demonstrated an ALK IC50 of 240 µM, significantly outperforming the unsubstituted phenyl fragment (F-3, Ph) which was virtually inactive (IC50 > 300 µM). This 1.25-fold or greater improvement in potency directly validates the 2,4-difluoro substitution as a potency-enhancing pharmacophore for ALK engagement [1].

ALK inhibition Fragment-based drug design Kinase assay

Influence of Fluorination on MAO Inhibition: 100-fold Potency Loss with Non-Selective Gem-Difluoro vs. Aryl-Substituted Analogs

A systematic study of fluorinated phenylcyclopropylamines revealed that geminal difluoro-substitution on the cyclopropane ring, as opposed to the aryl ring, results in a 100-fold decrease in potency for MAO inhibition compared to the (E)- or (Z)-monofluorinated analogs. While the 2,4-difluorophenyl substitution is on the aryl ring (as in the target compound), this finding underscores the profound sensitivity of this compound class to fluorine placement. A modification to a gem-difluoro cyclopropane, which is a common alternative in synthesis, leads to a dramatic loss of activity, steering procurement toward the specific aryl-substituted scaffold [1].

MAO inhibition Fluorine chemistry Structure-activity relationship

Constitutional Isomer Selectivity: 1-(2,4-Difluorophenyl) vs. 2-(2,4-Difluorophenyl)cyclopropanamine in Stereochemical Control

The target compound, 1-(2,4-difluorophenyl)cyclopropanamine, is a constitutional isomer of 2-(2,4-difluorophenyl)cyclopropanamine. The latter, used primarily as an intermediate for ticagrelor, bears the amine directly on the cyclopropane ring versus at the benzylic position. This positional difference leads to distinct synthetic and biological roles. The 1-substituted isomer is a key scaffold in ALK inhibitor programs (see PDB: 7JY4), whereas the 2-substituted isomer is a critical intermediate for a specific antiplatelet API. Procuring the wrong isomer leads to a non-functional building block for the intended target class, making this a critical yes/no selection parameter with absolute selectivity [1][2].

Constitutional isomerism Cyclopropanamine Medicinal chemistry building blocks

Predicted pKa and Physicochemical Differentiation from Non-Fluorinated Base Scaffold

The predicted acid dissociation constant (pKa) for 1-(2,4-difluorophenyl)cyclopropanamine is 7.30 ± 0.20, reflecting the electron-withdrawing effect of the two ortho- and para-fluorine atoms on the basicity of the primary amine. While measured data for the non-fluorinated analog (1-phenylcyclopropanamine) is not directly available for this parameter, a comparative class analysis shows that the introduction of two fluorine atoms on an aniline or benzylamine scaffold can lower the pKa by 1-2 units, resulting in a significantly lower fraction ionized at physiological pH and improved membrane permeability compared to electron-rich or non-substituted analogs .

Physicochemical properties pKa Drug-likeness

Optimized Application Scenarios for 1-(2,4-Difluorophenyl)cyclopropanamine Based on Quantitative Differentiation


Anaplastic Lymphoma Kinase (ALK) Inhibitor Lead Optimization

This compound is directly validated as a core scaffold for next-generation ALK inhibitors. The 2,4-difluorophenyl motif was essential for initial fragment hit activity (IC50 = 240 µM vs. >300 µM for phenyl), and its elaboration led to potent, highly selective inhibitors with nanomolar cellular activity. Medicinal chemistry teams pursuing ALK or TrkA kinase targets should procure this specific building block to replicate published SAR and co-crystal structures (e.g., PDB 7JY4) [1].

Selective Fragment Library Construction for Kinase Drug Discovery

The quantifiable potency improvement of the 2,4-difluorinated fragment over the plain phenyl analog (≥1.25-fold) makes this compound a superior choice for inclusion in rule-of-three compliant fragment libraries. Its low molecular weight (169.17 Da) and high ligand efficiency observed in ALK programs (LE = 0.42) make it a strategic procurement item for FBDD campaigns targeting the kinome [1].

Synthesis of CNS-Penetrant Amine Scaffolds with Optimized Permeability

The predicted pKa of 7.30, which is substantially lower than that of non-fluorinated phenylcyclopropylamines, positions this building block as a privileged starting point for designing CNS-penetrant molecules. The reduced basicity at physiological pH (compared to a predicted pKa >8.5 for non-fluorinated analogs) can improve membrane permeability and reduce P-glycoprotein efflux, a key consideration in neuroscience drug discovery [1].

Process Chemistry and Scale-Up for Ticagrelor Analogs

While the 2-(3,4-difluorophenyl) isomer is the direct intermediate for ticagrelor, the 1-(2,4-difluorophenyl) isomer serves as a crucial reference standard and a starting point for developing backup series or next-generation P2Y12 antagonists with altered selectivity profiles. Its distinct substitution pattern offers a route to novel intellectual property in the cardiovascular space [1].

Quote Request

Request a Quote for 1-(2,4-Difluorophenyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.